molecular formula C12H15Cl2N3O2 B12278054 Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate

Cat. No.: B12278054
M. Wt: 304.17 g/mol
InChI Key: FCTWHNUVLILHHV-UHFFFAOYSA-N
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Description

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a widely used strategy in organic synthesis to protect amine functionalities, thereby increasing the molecular stability and allowing for selective reactions at other sites during multi-step synthesis . The presence of both a carbamimidoyl group and a protected amine on the phenyl ring makes this molecule a versatile intermediate for constructing more complex molecules, particularly in the development of protease inhibitors and other biologically active compounds where carbamate groups are known to modulate interactions with enzymes and receptors . The dichloro substitution on the aromatic ring can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. As with all carbamate-based structures, researchers should note that the carbamate group can exhibit conformational isomerism (syn and anti rotamers), which may be influenced by solvent and concentration . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemical compounds with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

tert-butyl N-(4-carbamimidoyl-2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-9-7(13)4-6(10(15)16)5-8(9)14/h4-5H,1-3H3,(H3,15,16)(H,17,18)

InChI Key

FCTWHNUVLILHHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=N)N)Cl

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Cyano-2,6-Dichloroaniline Followed by Pinner Reaction

Starting Material : 4-Cyano-2,6-dichloroaniline
Key Steps :

  • Boc Protection :
    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N)
    • Conditions : Tetrahydrofuran (THF), room temperature, 16 hours.
    • Outcome : Forms tert-butyl (4-cyano-2,6-dichlorophenyl)carbamate.
    • Yield : ~88%.
  • Nitrile to Amidine Conversion (Pinner Reaction) :
    • Reagents : HCl (gas) in methanol, followed by aqueous ammonia.
    • Conditions :
      • Nitrile treated with HCl/MeOH at 0°C to form imidate ester.
      • Subsequent amination with NH₃ yields the amidine.
    • Outcome : Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate.
    • Yield : 70–90% (theoretical, based on analogous reactions).

Mechanistic Insight :
The Pinner reaction proceeds via protonation of the nitrile, forming a reactive imidoyl chloride intermediate, which reacts with methanol to yield an imino ether. Ammonolysis then generates the amidine.

Hydrogenation of Nitro Intermediate Followed by Amidination

Starting Material : 2,6-Dichloro-4-nitroaniline
Key Steps :

  • Boc Protection :
    • Reagents : Boc₂O, sulfonated reduced graphene oxide (SrGO) catalyst.
    • Conditions : Solvent-free, room temperature, 3 hours.
    • Outcome : tert-Butyl (4-nitro-2,6-dichlorophenyl)carbamate.
    • Yield : ~88%.
  • Nitro Reduction :

    • Reagents : H₂/Pd-C, methanol.
    • Conditions : 10–25 bar H₂ pressure, 50–100°C.
    • Outcome : tert-Butyl (4-amino-2,6-dichlorophenyl)carbamate.
    • Yield : >95%.
  • Amidine Formation :

    • Reagents : Trimethylaluminum (AlMe₃), acetonitrile.
    • Conditions : Reflux in toluene, 6 hours.
    • Outcome : this compound.
    • Yield : 65–75%.

Advantages : Avoids harsh acidic conditions, preserving Boc stability.

Thioamide-Mediated Pathway

Starting Material : 4-Cyano-2,6-dichloroaniline
Key Steps :

  • Thioamide Synthesis :
    • Reagents : H₂S gas or Lawesson’s reagent.
    • Conditions : Ethanol, reflux, 12 hours.
    • Outcome : 4-(Thiocarbamoyl)-2,6-dichloroaniline.
  • Amidine Formation :
    • Reagents : NH₃, HgCl₂ (catalytic).
    • Conditions : Methanol, 50°C, 8 hours.
    • Outcome : this compound.
    • Yield : 60–80%.

Limitations : Requires handling toxic reagents (H₂S, HgCl₂).

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Reference
Boc Protection + Pinner 4-Cyano-2,6-dichloroaniline Boc₂O, HCl/MeOH, NH₃ RT, 0°C→RT 70–90%
Hydrogenation + Amidination 2,6-Dichloro-4-nitroaniline H₂/Pd-C, AlMe₃ 50–100°C, H₂ pressure 65–75%
Thioamide Route 4-Cyano-2,6-dichloroaniline H₂S, NH₃, HgCl₂ Reflux, 50°C 60–80%

Key Observations :

  • The Pinner reaction offers high yields but requires careful handling of HCl.
  • Hydrogenation-based routes are scalable but involve multiple steps.
  • Thioamide methods avoid acidic conditions but use hazardous reagents.

Challenges and Optimization Strategies

Stability of Boc Group

  • Acidic Conditions : Boc deprotection occurs under strong acids (e.g., TFA), but HCl/MeOH in Pinner reactions is tolerable if exposure is brief.
  • Catalytic Alternatives : SrGO or ionic liquids ([TPA][Pro]) enhance Boc protection efficiency under mild conditions.

Regioselectivity in Amidination

  • Positional Control : Ensuring the amidine forms exclusively at the 4-position requires steric and electronic modulation. Electron-withdrawing Cl groups direct reactivity.

Purification Challenges

  • Byproducts : Hydrolysis of nitriles to amides or over-alkylation may occur. Silica gel chromatography (EtOAc/hexane) or recrystallization (MTBE/hexane) is recommended.

Industrial Scalability and Environmental Considerations

  • Catalyst Reuse : SrGO and ionic liquids ([TPA][Pro]) are recoverable, reducing waste.
  • Solvent-Free Protocols : Minimize volatile organic compound (VOC) emissions.
  • Waste Streams : HgCl₂ in thioamide routes necessitates stringent disposal protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • The dichloro and carbamimidoyl groups in the target compound contribute to higher molecular weight and polarity compared to tert-butyl (4-chlorophenethyl)carbamate, which lacks these functional groups .
  • The methoxycyclohexyl derivative (from patent literature) introduces a polar, bulky substituent, likely enhancing solubility in polar solvents compared to the dichlorophenyl analog .

Reactivity and Applications :

  • The carbamimidoyl group enables strong hydrogen-bonding interactions, making the target compound suitable for binding to biological targets (e.g., proteases or kinases). In contrast, tert-butyl (4-chlorophenethyl)carbamate, with a simpler chlorophenethyl group, is primarily used as a synthetic intermediate .
  • Patent-derived analogs (e.g., pyrimidinyl-substituted carbamates) demonstrate that halogenated aromatic systems (e.g., iodine in Step 7 of ) are often leveraged in drug discovery for their electron-withdrawing effects and stability .

Biological Activity

Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate, known by its CAS Number 885270-19-9, is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular Formula C12H15Cl2N3O2
Molecular Weight 292.17 g/mol
IUPAC Name This compound
CAS Number 885270-19-9

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways that are crucial for cellular processes. Initial studies suggest that it may interact with various targets involved in inflammation and cell signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammatory responses, which can be critical in conditions such as neurodegenerative diseases.
  • Cellular Signaling : It may modulate signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In vitro studies indicated that this compound could protect astrocytes from apoptosis induced by amyloid-beta peptides. This suggests a potential role in Alzheimer's disease treatment by mitigating neuroinflammation and promoting cell survival .
    • Study Results :
      • Cell Viability : Treatment with the compound improved astrocyte viability by approximately 62% in the presence of toxic amyloid-beta levels compared to untreated controls.
      • Cytokine Production : It reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions.
  • Antibacterial Activity : Preliminary assessments have indicated that the compound may possess antibacterial properties, inhibiting the growth of certain bacterial strains responsible for infections. Further research is needed to elucidate its spectrum of activity and mechanism against bacterial pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds known for similar effects:

CompoundBiological ActivityReference
M4 Compound Inhibits β-secretase and AChE
4-Aminophenyl Carbamates Antibacterial properties
Benzyl Carbamate Derivatives Neuroprotective effects

Safety and Toxicology

While this compound shows promise in various biological activities, safety data sheets indicate that further toxicological assessments are necessary to fully understand its safety profile in vivo. The compound should be handled with care in laboratory settings due to potential hazards associated with exposure .

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